1-(4-Bromothiophen-2-yl)ethan-1-ol
Overview
Description
1-(4-Bromothiophen-2-yl)ethan-1-ol is a heterocyclic compound with the molecular formula C6H7BrOS and a molecular weight of 207.09 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromine atom and a hydroxymethyl group at the alpha position. It is used as a building block in pharmaceutical and organic synthesis .
Preparation Methods
The synthesis of 1-(4-Bromothiophen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with methyllithium in anhydrous ethyl ether at low temperatures (-70°C to -60°C) under an argon atmosphere . The reaction mixture is then hydrolyzed with a saturated ammonium chloride solution and extracted with ether to obtain the desired product with a high yield of 98.5% .
Chemical Reactions Analysis
1-(4-Bromothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromothiophen-2-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can undergo substitution reactions to form biologically active derivatives . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromothiophen-2-yl)ethan-1-ol can be compared with other similar compounds such as:
2-Thiophenemethanol: Lacks the bromine substitution, resulting in different reactivity and applications.
4-Bromothiophene-2-carboxaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, leading to different chemical properties and uses.
2-Aminothiophenes: Display different biological activities due to the presence of an amino group instead of a hydroxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-(4-Bromothiophen-2-yl)ethan-1-ol, an organic compound characterized by a bromine atom attached to a thiophene ring and a hydroxyl group, has garnered attention in recent years for its potential biological activities. With the molecular formula and a molecular weight of 207.09 g/mol, this compound is being investigated for applications in medicinal chemistry and materials science due to its unique chemical properties.
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. The presence of the hydroxyl group enhances its reactivity with biological molecules, while the bromine atom can serve as a leaving group in transformations.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating potential effectiveness in inhibiting growth. The mechanism appears to involve interaction with microbial enzymes or cellular components, disrupting normal functions.
2. Anticancer Potential
The compound has also shown promise in anticancer research. It is believed to induce apoptosis in cancer cells through mechanisms involving DNA interaction and modulation of specific signaling pathways. This suggests that it may act as a chemotherapeutic agent, although further studies are needed to elucidate its precise mechanisms of action .
3. Interaction with Biological Targets
Studies have focused on the binding affinity of this compound to various biological targets, including enzymes involved in metabolic pathways. Its interactions may lead to modulation of enzyme activity or disruption of cellular processes, indicating its potential as a lead compound for drug development.
The biological activity of this compound is largely attributed to its functional groups. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its selectivity towards specific targets. The bromine atom's ability to undergo substitution reactions further contributes to the formation of biologically active derivatives .
Case Studies
Several studies have documented the biological effects of this compound:
Case Study 1: Antimicrobial Activity Assessment
In vitro assays demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in reduced cell viability and induced apoptotic markers. Flow cytometry analysis confirmed increased rates of apoptosis, suggesting that it could be further developed as an anticancer agent .
Data Summary
Biological Activity | Observed Effect | Methodology |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | MIC assays against bacterial strains |
Anticancer | Induction of apoptosis | Cell viability assays on cancer cell lines |
Enzyme Interaction | Modulation of enzyme activity | Binding affinity studies |
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)6-2-5(7)3-9-6/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTFBIIZOCHASS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.